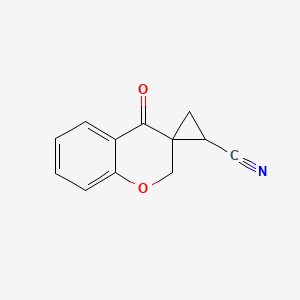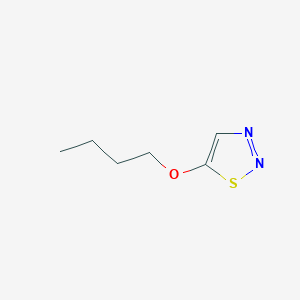
2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide
説明
2-(4-Benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide (DFBP) is a novel small molecule that has been studied for its potential applications in a wide range of scientific research fields. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学的研究の応用
2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide has been studied for its potential applications in a wide range of scientific research fields, including biochemistry, physiology, and pharmacology. It has been found to have potential applications as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate, an essential vitamin. It has also been studied as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, it has been studied as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammation.
作用機序
2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide has been found to act as an inhibitor of DHFR and HDAC. In the case of DHFR, 2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide binds to the active site of the enzyme, preventing it from catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is necessary for the synthesis of folate. In the case of HDAC, 2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide binds to the active site of the enzyme, preventing it from catalyzing the removal of acetyl groups from histone proteins, which is necessary for the regulation of gene expression.
Biochemical and Physiological Effects
2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide has been found to have a variety of biochemical and physiological effects. In the case of DHFR, it has been found to inhibit the enzyme, resulting in decreased levels of folate and a decrease in the synthesis of nucleic acids. In the case of HDAC, it has been found to inhibit the enzyme, resulting in increased levels of acetylated histone proteins and increased gene expression. Additionally, it has been found to have anti-inflammatory effects, as well as potential therapeutic effects in the treatment of cancer and neurodegenerative diseases.
実験室実験の利点と制限
2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide has several advantages and limitations for laboratory experiments. One advantage is that it is a small molecule, which makes it easy to synthesize and manipulate in the laboratory. Additionally, it has been found to be a potent inhibitor of DHFR and HDAC, which makes it a useful tool for studying the effects of these enzymes. However, it has also been found to have a short half-life, which can make it difficult to use for long-term experiments. Additionally, it has been found to be toxic at high concentrations, which can limit its use in experiments involving cell cultures.
将来の方向性
2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide has a wide range of potential applications in scientific research, and there are several potential future directions that could be explored. One potential future direction is to further investigate the effects of 2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide on DHFR and HDAC. Additionally, further research could be done to explore the potential therapeutic effects of 2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide in the treatment of cancer and neurodegenerative diseases. Additionally, further research could be done to explore the potential anti-inflammatory effects of 2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide and its potential applications in the treatment of inflammatory diseases. Finally, further research could be done to explore the potential applications of 2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide in drug delivery systems and other biomedical applications.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O/c24-18-8-9-21(20(25)15-18)27-23(30)19-7-4-10-26-22(19)29-13-11-28(12-14-29)16-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVAKTUJLQJKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether](/img/structure/B3036857.png)
![1-{3-[(2-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B3036860.png)
![5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036861.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3036865.png)
![2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole](/img/structure/B3036866.png)



![4-{[2-(Dimethylamino)-5-methoxy-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B3036872.png)
![3-[(2,6-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3036875.png)
![2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole](/img/structure/B3036876.png)
![5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole](/img/structure/B3036877.png)